An In-Depth Technical Guide to Lamalbid: Chemical Structure, Properties, and Biological Activity
An In-Depth Technical Guide to Lamalbid: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lamalbid, a naturally occurring iridoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of Lamalbid, focusing on its chemical structure, physicochemical characteristics, and known biological activities. Detailed experimental protocols for its quantification are presented, and its anti-inflammatory effects are discussed, including its influence on cytokine secretion. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
Lamalbid is classified as an iridoid, a class of secondary metabolites characterized by a cyclopentane[c]pyran skeleton. It is primarily isolated from plants of the Lamium genus, such as Lamium barbatum and Lamium album (white dead nettle).[1]
The chemical identity of Lamalbid is defined by the following identifiers:
| Identifier | Value |
| IUPAC Name | (1S,4aR,5S,6S,7aS)-1,4a,5,6-tetrahydroxy-7-methyl-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy}methyl)-6-hydroxyoxane-3,4,5-triol |
| CAS Number | 52212-87-0[1] |
| PubChem CID | 21637592 |
| Molecular Formula | C17H26O12[1] |
| Molecular Weight | 422.4 g/mol [1] |
| Canonical SMILES | C1=C(O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)[C@H]3--INVALID-LINK--(C)O">C@HO |
Below is a 2D representation of the chemical structure of Lamalbid.
Physicochemical Properties
Lamalbid is typically found as a powder.[1] It exhibits solubility in various polar organic solvents.
| Property | Value | Source |
| Physical Description | Powder | [1] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | [1] |
Note: Detailed quantitative data on properties such as melting point, boiling point, and specific solubility coefficients are not extensively reported in the currently available literature.
Biological Activity and Mechanism of Action
Lamalbid has demonstrated noteworthy anti-inflammatory properties. Its biological activity has been primarily investigated in the context of immune cell responses.
Anti-inflammatory Effects
Research has shown that Lamalbid can significantly inhibit the secretion of pro-inflammatory cytokines in human neutrophils. Specifically, it has been observed to be a more potent inhibitor of Interleukin-8 (IL-8) secretion compared to Tumor Necrosis Factor-alpha (TNF-α).[2] At a concentration of 25 µM, Lamalbid inhibited the secretion of IL-8 by a substantial margin.[2] This suggests a potential role for Lamalbid in modulating inflammatory responses, particularly those involving neutrophil activity.
The table below summarizes the inhibitory effects of Lamalbid on cytokine secretion.
| Cytokine | Concentration | Inhibition | Cell Type |
| IL-8 | 25 µM | Significant inhibition (29.1% to 50.0% range for a group of compounds including Lamalbid) | Human Neutrophils |
| TNF-α | 25 µM | Less significant inhibition compared to IL-8 | Human Neutrophils |
Signaling Pathways
The precise signaling pathways through which Lamalbid exerts its anti-inflammatory effects have not yet been fully elucidated in the available scientific literature. While its inhibitory action on cytokine secretion is established, the upstream molecular targets and the specific intracellular signaling cascades involved remain an area for further investigation.
Experimental Protocols
Quantification of Lamalbid using HPLC-DAD
A validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method has been developed for the quantification of Lamalbid in plant extracts, particularly from Lamium album flowers.[3][4]
Instrumentation and Conditions:
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Chromatographic System: Agilent 1200 series HPLC system or equivalent, equipped with a degasser, quaternary pump, autosampler, and diode-array detector.
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Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm) or a similar C18 reversed-phase column.
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Mobile Phase:
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A: 0.5% (v/v) orthophosphoric acid in water
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B: Acetonitrile
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Gradient Elution: A time-programmed gradient is employed to ensure the separation of Lamalbid from other components in the extract.
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 240 nm
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Column Temperature: 25 °C
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Injection Volume: 10 µL
Sample Preparation:
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Dried and powdered plant material is extracted with a suitable solvent (e.g., aqueous or ethanolic-aqueous solutions).
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The extraction is typically performed using methods such as ultrasonication or maceration.
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The resulting extract is filtered through a 0.45 µm membrane filter prior to injection into the HPLC system.
Workflow for HPLC-DAD Quantification of Lamalbid:
Caption: Workflow for the quantification of Lamalbid using HPLC-DAD.
Conclusion and Future Directions
Lamalbid is an iridoid glycoside with established anti-inflammatory properties, particularly the inhibition of IL-8 secretion in human neutrophils. Its chemical structure and methods for its quantification have been well-documented. However, to fully realize its therapeutic potential, further research is warranted in several key areas. A thorough investigation into its mechanism of action is crucial to identify the specific signaling pathways it modulates. Additionally, more comprehensive studies on its physicochemical properties, bioavailability, and toxicological profile are necessary to support its development as a potential therapeutic agent. The synthesis of Lamalbid and its analogs could also open avenues for structure-activity relationship studies, potentially leading to the development of more potent and selective anti-inflammatory compounds.
